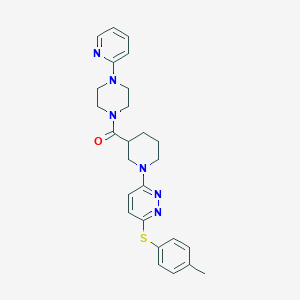

(2-phenoxyethyl)-lambda~6~-sulfane CAS No. 339011-15-3](/img/structure/B2705908.png)

[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemiluminescence in Scientific Analysis

Research has explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating potential applications in analytical chemistry and bioassays. These compounds exhibit stability at room temperature and produce light upon decomposition, with applications ranging from sensitive detection methods to novel imaging techniques (Watanabe et al., 2010).

Radical Reactions with Phenols

The interaction of tert-butoxy radicals with phenols, generating corresponding phenoxy radicals, has been studied for its implications in synthetic chemistry and materials science. This process, influenced by solvent polarity and hydrogen bonding, opens avenues for creating novel materials and understanding radical mechanisms (Das et al., 1981).

Antioxidant Mechanisms

The antioxidant activity of sulfur-containing phenols highlights their potential in materials science, particularly in stabilizing polymers against oxidative degradation. This property is crucial for extending the life of polymeric materials used in various industries (Farzaliev et al., 1978).

Coordination Chemistry and Microbiological Studies

Copper (II) complexes with sterically hindered diphenol derivatives have been synthesized and characterized for their potential in antimicrobial applications and catalysis. These complexes exhibit distinct geometries and antimicrobial activities, suggesting their use in developing new antibiotics and catalysts (Loginova et al., 2006).

Liquid-phase Alkylation Catalysts

Sulfanilic acid immobilized on rice husk ash has shown effectiveness as a solid catalyst in the alkylation of phenol, achieving high conversion rates. This research underscores the compound's role in green chemistry and sustainable industrial processes (Adam et al., 2011).

The above examples, while not directly linked to 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda6-sulfane, illustrate the diverse scientific applications of related sulfur-containing compounds, tert-butyl groups, and phenoxyethyl units. They highlight potential areas of application in analytical chemistry, synthetic chemistry, materials science, microbiology, and green chemistry.

Properties

IUPAC Name |

1-tert-butyl-4-(2-phenoxyethylsulfonylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3S/c1-19(2,3)17-11-9-16(10-12-17)15-23(20,21)14-13-22-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHRAYMSPNIPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

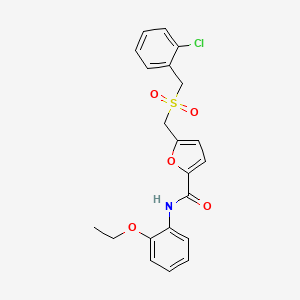

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

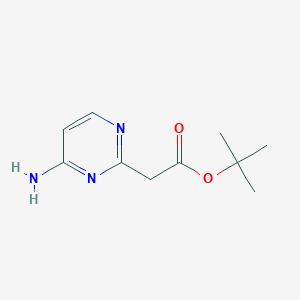

![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)

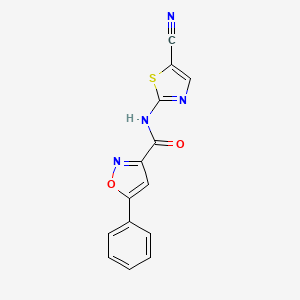

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2705832.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)

![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)

![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)